(4-Phenylthiophenyl)diphenylsulfonium triflate
Overview
Description
(4-Phenylthiophenyl)diphenylsulfonium triflate is a compound that belongs to the class of sulfonium salts, which are known for their wide range of applications in organic synthesis and materials science due to their unique chemical properties. These compounds often serve as intermediates in the synthesis of complex molecules and have applications in photoinitiation, catalysis, and as reagents in various chemical transformations.
Synthesis Analysis
The synthesis of sulfonium salts, including diphenylsulfonium derivatives, often involves the alkylation of thiophenols or their derivatives. For instance, the synthesis and applications of related sulfonium salts, such as (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate, have been demonstrated through reactions involving active methylene compounds to produce trifluoromethylated derivatives in excellent yields (Kasai et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonium salts is characterized by a sulfur atom bonded to three organic groups, making it a positively charged species (sulfonium cation). The structure and electronic properties of these compounds can significantly influence their reactivity and applications. Studies on related compounds, like diperfluorooctyl-substituted phenylene-thiophene oligomers, provide insights into the molecular structure and its impact on material properties (Facchetti et al., 2004).
Chemical Reactions and Properties
Sulfonium salts participate in various chemical reactions, including cycloadditions, polymerizations, and electrophilic substitutions, due to their electrophilic nature. For example, diphenyl disulfides can undergo oxidative polymerization to yield oligo(p-phenylene sulfides) in the presence of protonic acids (Yamamoto et al., 1992).
Scientific Research Applications
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Materials Science and Engineering
- Application : This compound is used in the fabrication of mechanically adaptive implants .
- Method : A negative photoresist approach is used to create cross-linked terpolymers of 2-hydroxyethyl methacrylate, 2-hydroxyethyl acrylate, and 2-ethylhexyl methacrylate by photolithographic processes . “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a photoacid generator in this process .
- Outcome : The resulting material exhibits a storage modulus E0 of 1.8 GPa in the dry state. Upon exposure to simulated physiological conditions, the material swells slightly (21% w/w), leading to a reduction of E0 to 2 MPa . Single shank probes fabricated by photolithography could readily be implanted into a brain-mimicking gel without buckling .
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Electronics
- Application : “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator and photoacid generator in the electronics industry .
- Method : The specific methods of application in electronics are not detailed in the source, but typically, photoacid generators are used in photolithographic processes to create microcircuits .
- Outcome : The specific outcomes or results are not detailed in the source, but generally, the use of photoacid generators in electronics contributes to the miniaturization and increased complexity of electronic devices .
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Photolithography
- Application : This compound is used in photolithography, a process used in microfabrication to pattern parts of a thin film or the bulk of a substrate .
- Method : In photolithography, a light-sensitive resist is exposed to ultraviolet light that has been blocked off in certain areas by a mask. The exposed areas are then etched away. “(4-Phenylthiophenyl)diphenylsulfonium triflate” can be used as a photoacid generator in this process .
- Outcome : The specific outcomes or results are not detailed in the source, but generally, the use of photoacid generators in photolithography contributes to the creation of intricate patterns on a substrate, which is crucial in the manufacturing of semiconductors .
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Photoresist Development
- Application : “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used in the development of negative photoresists .
- Method : A negative photoresist approach is used to create cross-linked terpolymers of 2-hydroxyethyl methacrylate, 2-hydroxyethyl acrylate, and 2-ethylhexyl methacrylate by photolithographic processes . “(4-Phenylthiophenyl)diphenylsulfonium triflate” is used as a photoacid generator in this process .
- Outcome : The resulting material exhibits a storage modulus E0 of 1.8 GPa in the dry state. Upon exposure to simulated physiological conditions, the material swells slightly (21% w/w), leading to a reduction of E0 to 2 MPa . Single shank probes fabricated by photolithography could readily be implanted into a brain-mimicking gel without buckling .
Safety And Hazards
properties
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19S2.CHF3O3S/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;2-1(3,4)8(5,6)7/h1-19H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYUQUMMYNRIPP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylthiophenyl)diphenylsulfonium triflate | |
CAS RN |
111281-12-0 | |
Record name | (4-Phenylthiophenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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